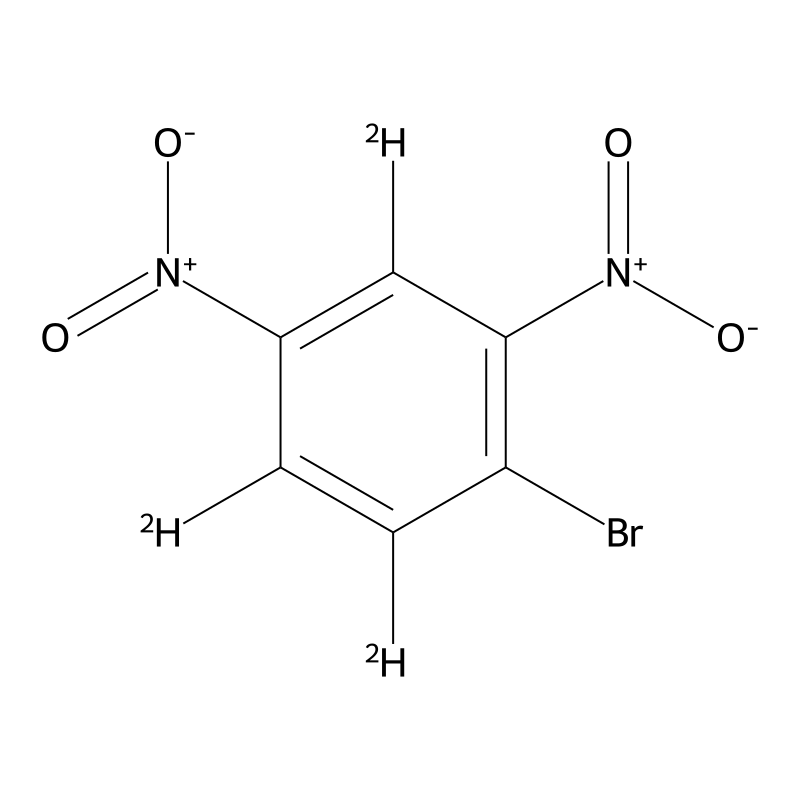

1-Bromo-2,4-dinitrobenzene-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Here's what we know about its applications in scientific research:

- Isotope-Labeled Internal Standard: Due to the presence of deuterium atoms, 1-Br-2,4-DNB-d3 has a slightly different mass compared to the non-deuterated form (1-Br-2,4-DNB). This property makes it a valuable tool in scientific research, particularly in mass spectrometry. Mass spectrometry is an analytical technique that measures the mass of molecules. By using 1-Br-2,4-DNB-d3 as an internal standard, scientists can account for variations in the measurement process and improve the accuracy and precision of their data [].

Additional Information:

- There is currently limited information publicly available on the specific applications of 1-Bromo-2,4-dinitrobenzene-d3 in scientific research.

- 1-Br-2,4-DNB (the non-deuterated form) has been used in some research related to protein determination and enzyme activity [, ]. However, it's important to note that due to safety concerns, the use of 1-Br-2,4-DNB has generally been discouraged.

1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-bromo-2,4-dinitrobenzene, a compound notable for its applications in organic synthesis and biochemical research. Its molecular formula is C₆H₃BrN₂O₄, with a molecular weight of approximately 247.003 g/mol. This compound features a bromine atom and two nitro groups attached to a benzene ring, which contribute to its reactivity and utility in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to various substituted products. This reaction is facilitated under aqueous or alcoholic conditions.

- Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid or hydrogen in the presence of palladium catalysts. This transformation is crucial for synthesizing amine derivatives.

- Oxidation: Although less common, oxidation reactions can occur under specific conditions, typically involving strong oxidizing agents.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating various functionalized derivatives.

1-Bromo-2,4-dinitrobenzene-d3 has been utilized in biological assays, particularly as a substrate in protein determination and glutathione S-transferase assays. Its interaction with enzymes such as prostaglandin D2 synthase suggests that it may influence cellular detoxification processes. The compound's reactivity towards reducing agents allows it to participate in biochemical pathways, potentially affecting the activity of target proteins involved in metabolic processes .

The synthesis of 1-bromo-2,4-dinitrobenzene-d3 typically involves:

- Nitration: Starting with benzene, nitration is performed to yield 1,3-dinitrobenzene.

- Bromination: The dinitro compound undergoes bromination to produce 1-bromo-2,4-dinitrobenzene.

- Deuteration: In the case of the deuterated version, specific reagents are used to replace hydrogen atoms with deuterium during the synthesis process.

These steps can be conducted under controlled laboratory conditions to ensure high yield and purity of the final product .

1-Bromo-2,4-dinitrobenzene-d3 has various applications:

- Organic Synthesis: It serves as an intermediate in the preparation of other organic compounds, including pharmaceuticals and agrochemicals.

- Biochemical Research: Used as a substrate in enzyme assays and protein studies, particularly involving glutathione S-transferase.

- Polymer Chemistry: Acts as a retarder in emulsion polymerization processes, influencing the rate of polymerization and final polymer characteristics .

Research has shown that 1-bromo-2,4-dinitrobenzene-d3 interacts with various biological macromolecules. Its reactivity allows it to form adducts with proteins and enzymes, which can be studied to understand its effects on biological systems. Such studies are critical for elucidating its role in metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 1-bromo-2,4-dinitrobenzene-d3. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-nitrobenzene | C₆H₄BrN₁O₃ | Contains one nitro group; used in similar reactions |

| 2-Bromo-4-nitrophenol | C₆H₄BrN₁O₃ | Hydroxy group adds different reactivity |

| 2-Chloro-4-nitrotoluene | C₇H₆ClN₂O₂ | Chlorine instead of bromine; different reactivity |

| 1-Bromo-2-nitrobenzene | C₆H₄BrN₂O₂ | Fewer nitro groups; distinct properties |

These compounds differ primarily in their substituents (bromine vs. chlorine) and the number of nitro groups present. The unique combination of substituents on the benzene ring of 1-bromo-2,4-dinitrobenzene-d3 contributes to its distinctive chemical behavior and applications compared to these similar compounds .

Molecular Structure and Identification

Molecular Formula and Weight

1-Bromo-2,4-dinitrobenzene-d3 possesses the molecular formula C6BrD3N2O4 [1]. The compound exhibits a molecular weight of 250.02 g/mol, which represents an increase of approximately 3.02 atomic mass units compared to its non-deuterated analog due to the substitution of three hydrogen atoms with deuterium isotopes [1] [4]. The exact mass has been determined to be 248.946 g/mol through high-resolution mass spectrometry measurements [4]. The Chemical Abstracts Service registry number for this deuterated compound is 1313734-81-4 [1] [3].

Structural Representation and Bond Characteristics

The structural framework of 1-Bromo-2,4-dinitrobenzene-d3 consists of a benzene ring bearing three distinct substituents: one bromine atom at position 1, and two nitro groups (-NO2) at positions 2 and 4 [1] [3]. The compound maintains the aromatic character of the benzene ring despite the presence of electron-withdrawing substituents [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene [3].

The molecular structure can be represented by the Simplified Molecular Input Line Entry System string: [2H]c1c([2H])c(c([2H])c(c1Br)N+=O)N+=O [1]. The International Chemical Identifier key for this compound is PBOPJYORIDJAFE-CBYSEHNBSA-N [1]. Research on deuterated benzene compounds has demonstrated that the carbon-carbon bond lengths in aromatic systems remain essentially unchanged upon deuterium substitution, maintaining values around 1.397 Å [26] [33]. The carbon-deuterium bond lengths in aromatic systems have been measured at approximately 1.088 Å, which is marginally shorter than the corresponding carbon-hydrogen bonds [26] [31].

Deuteration Pattern and Position

The deuteration pattern in 1-Bromo-2,4-dinitrobenzene-d3 involves the replacement of hydrogen atoms at positions 2, 3, and 5 of the benzene ring with deuterium isotopes [1] [3]. This specific deuteration pattern results in a mass shift of +3 atomic mass units compared to the parent compound [1]. The deuterium substitution occurs at positions that are meta to the nitro groups and ortho or meta to the bromine substituent [3]. Studies on deuterated aromatic compounds have shown that the deuterium isotope exhibits an incorporation level of 98 atom percent deuterium, indicating a highly efficient deuteration process [1]. The deuteration pattern excludes positions 1, 4, and 6, which correspond to the carbon atoms bearing the bromine atom and the two nitro groups, respectively [3].

Physical Characteristics

Physical State and Appearance

1-Bromo-2,4-dinitrobenzene-d3 exists as a solid at standard temperature and pressure conditions [1] [9]. The compound exhibits crystalline characteristics similar to its non-deuterated analog, which appears as a yellow crystalline solid [5] [11]. Research on the parent compound 1-Bromo-2,4-dinitrobenzene indicates that it typically presents as a white to yellow to green powder or crystalline material [5] [8]. The deuterated variant maintains the same crystalline structure as evidenced by its similar melting point characteristics [1] [9].

Melting and Boiling Points

The melting point of 1-Bromo-2,4-dinitrobenzene-d3 has been determined to be 71-73°C [1] [9], which closely matches the melting point range of the non-deuterated parent compound [5] [8] [11]. This similarity in melting points is consistent with research on deuterated aromatic compounds, which typically show minimal changes in phase transition temperatures upon deuterium substitution [23] [25]. Studies on deuterated benzene compounds have demonstrated that while deuterium substitution can affect thermal properties, the changes in melting points are generally small, typically within 1-2°C of the parent compound [29]. The boiling point data for 1-Bromo-2,4-dinitrobenzene-d3 has not been extensively reported in the literature, though the parent compound exhibits a boiling point of 288°C [5] [8] [11].

Density and Refractive Properties

Density measurements for 1-Bromo-2,4-dinitrobenzene-d3 are limited in the literature, though the non-deuterated parent compound exhibits a density of 1.91 g/cm³ [5] [8]. Research on deuterated compounds generally indicates that deuterium substitution results in slight increases in density due to the higher atomic mass of deuterium compared to hydrogen [23] [24]. The refractive index of the parent compound 1-Bromo-2,4-dinitrobenzene has been estimated at 1.6100 [5] [8] [11]. Studies on deuterated aromatic compounds suggest that deuterium substitution typically produces minimal changes in refractive index values, with variations generally within the experimental uncertainty of the measurement [25] [29].

Solubility Behavior

Solubility in Polar Solvents

1-Bromo-2,4-dinitrobenzene-d3 exhibits limited solubility in highly polar solvents such as water [14] [15]. The parent compound 1-Bromo-2,4-dinitrobenzene demonstrates only partial miscibility with water, described as "sparingly soluble" [15] [16]. Research indicates that the compound shows enhanced solubility in moderately polar organic solvents including acetone and ethanol [14] [15]. The presence of both electron-withdrawing nitro groups and the bromine substituent contributes to the compound's amphiphilic character, allowing for some interaction with polar solvent molecules [14]. Studies on similar nitroaromatic compounds suggest that deuterium substitution has minimal impact on solubility characteristics in polar solvents [14] [15].

Solubility in Non-polar Solvents

The solubility of 1-Bromo-2,4-dinitrobenzene-d3 in non-polar solvents is generally poor due to the presence of polar functional groups, specifically the nitro substituents [14]. Research on the parent compound indicates limited solubility in non-polar solvents such as hexane [14]. However, the compound demonstrates improved solubility in moderately polar solvents like chloroform, where a balance between hydrophobic and hydrophilic interactions can be achieved [14]. The aromatic ring system provides some compatibility with non-polar environments, but the strong electron-withdrawing effects of the nitro groups limit extensive solvation in purely non-polar media [14]. Studies suggest that deuterium substitution does not significantly alter the solubility profile in non-polar solvents [14].

pH Dependence of Solubility

The solubility of 1-Bromo-2,4-dinitrobenzene-d3 shows minimal dependence on pH under normal conditions due to the compound's neutral character [17]. The nitro groups, while electron-withdrawing, do not readily undergo protonation or deprotonation reactions under typical pH ranges [17]. Research on nitroaromatic compounds indicates that significant pH effects on solubility typically occur only under extreme acidic or basic conditions [17]. The compound maintains its molecular integrity across a broad pH range, with solubility primarily governed by the intrinsic polarity of the molecule rather than ionization state [17]. Studies on deuterated organic compounds generally show that deuterium substitution does not introduce additional pH sensitivity to the solubility characteristics [14] [17].

Thermodynamic Properties

Heat Capacity and Phase Transitions

Research on deuterated organic compounds indicates that deuterium substitution typically results in measurable changes in heat capacity values [20] [25]. Studies on deuterated benzene compounds have demonstrated that the heat capacity at constant volume for deuterated compounds is generally higher than that of their hydrogen analogs [25]. The heat capacity of deuterated benzene (C6D6) has been measured at 152.46 J K⁻¹ mol⁻¹, providing a reference for understanding the thermodynamic behavior of deuterated aromatic systems [29]. Research indicates that the ratio of heat capacities between deuterated and non-deuterated compounds correlates with the molecular weight increase due to deuterium substitution [25]. Phase transition studies on deuterated aromatic compounds suggest that deuterium substitution can affect the temperature dependence of thermodynamic properties, though these changes are typically small [25] [28].

Thermal Stability Analysis

Thermal stability studies on nitroaromatic compounds, including derivatives similar to 1-Bromo-2,4-dinitrobenzene-d3, indicate that these materials exhibit moderate thermal stability with decomposition typically occurring at elevated temperatures [21]. Research on the parent compound class suggests that increasing the number of nitro groups generally decreases thermal stability [21]. Studies on 1-Bromo-2,4-dinitrobenzene and related compounds indicate thermal decomposition processes involving nitrogen dioxide loss and potential addition of halogen atoms [21]. The presence of deuterium substitution is expected to provide a slight increase in thermal stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [27] [35]. Kinetic isotope effect studies suggest that deuterated compounds typically exhibit slower rates of thermal decomposition processes compared to their non-deuterated analogs [35]. Research on deuterated aromatic compounds indicates that the thermal expansion coefficients may differ slightly between deuterated and non-deuterated variants, affecting overall thermal behavior [27] [30].

| Property | Value | Reference Compound | Source |

|---|---|---|---|

| Molecular Weight | 250.02 g/mol | 1-Bromo-2,4-dinitrobenzene-d3 | [1] |

| Melting Point | 71-73°C | 1-Bromo-2,4-dinitrobenzene-d3 | [1] [9] |

| Deuterium Content | 98 atom % | 1-Bromo-2,4-dinitrobenzene-d3 | [1] |

| CAS Number | 1313734-81-4 | 1-Bromo-2,4-dinitrobenzene-d3 | [1] [3] |

| Exact Mass | 248.946 g/mol | 1-Bromo-2,4-dinitrobenzene-d3 | [4] |

Laboratory Synthesis Techniques

Starting Materials and Reagents

The synthesis of 1-Bromo-2,4-dinitrobenzene-d3 requires careful selection of starting materials and reagents to ensure high deuterium incorporation and product yield. The primary starting material is 1-bromo-2,4-dinitrobenzene, which has a molecular weight of 247.02 grams per mole and a melting point of 71-73 degrees Celsius [1]. This compound serves as the aromatic substrate for deuterium incorporation through various exchange mechanisms.

Essential reagents for deuteration include deuterium oxide (heavy water) as the primary deuterium source, representing the most economical and inexhaustible deuterium donor [2]. Deuterium sulfate (deuterium sulfuric acid) serves as an alternative deuterium source under acidic conditions, particularly effective for electron-deficient aromatic systems [3]. Boron trifluoride deuterium oxide complexes provide enhanced reactivity for aromatic deuteration under mild conditions [4]. Deuterated solvents such as deuterated dimethylformamide or deuterated acetone may be employed as both reaction medium and deuterium sources [5].

Catalyst systems vary depending on the chosen deuteration method. Platinum group metal catalysts, particularly platinum on alumina, facilitate hydrogen-deuterium exchange under flow conditions [6]. Transition metal complexes including palladium and rhodium catalysts enable selective deuteration under specific reaction conditions [2]. Base catalysts such as triethylamine and stronger bases like 1,5-diazobicyclo[4.3.0]non-5-ene support base-catalyzed deuterium exchange reactions [5].

Quality considerations for starting materials include purity specifications exceeding 98 percent for the brominated dinitrobenzene substrate [7]. Deuterium oxide should maintain isotopic purity above 99.9 percent deuterium content to ensure high deuterium incorporation [8]. All reagents require anhydrous conditions to prevent unwanted hydrogen-deuterium exchange with atmospheric moisture [5].

Reaction Conditions and Parameters

Reaction conditions for 1-Bromo-2,4-dinitrobenzene-d3 synthesis must be carefully optimized to achieve maximum deuterium incorporation while maintaining product integrity. Temperature control represents a critical parameter, with different methodologies requiring distinct thermal profiles [6] [2].

For acid-catalyzed deuterium exchange using deuterium sulfate, elevated temperatures between 140-150 degrees Celsius are necessary to overcome the deactivating effects of the nitro groups [3]. These harsh conditions require extended reaction times of several days to achieve substantial deuterium incorporation, but may result in lower yields due to substrate decomposition [9].

Microwave-assisted flow synthesis offers improved efficiency with moderate temperatures of 89-150 degrees Celsius and significantly reduced reaction times of 3 hours [6]. The microwave heating provides direct and uniform energy transfer, enhancing reaction rates while maintaining selectivity. Flow conditions enable precise control of residence time and temperature profiles, resulting in higher deuterium incorporation rates compared to batch processes [6].

Base-catalyzed deuterium exchange operates under milder conditions, with temperatures ranging from room temperature to 95 degrees Celsius depending on the base strength [5]. Triethylamine-catalyzed reactions proceed effectively at room temperature for dinitro systems, while stronger bases like 1,5-diazobicyclo[4.3.0]non-5-ene require elevated temperatures of 95 degrees Celsius for comparable reaction rates [5].

Pressure considerations include atmospheric pressure for most base-catalyzed reactions, while flow synthesis systems may operate under elevated pressures up to 2 megapascals to maintain liquid phases at elevated temperatures [6]. Inert atmosphere conditions using nitrogen or argon prevent oxidative side reactions and moisture contamination [5].

Reaction time optimization depends on the chosen methodology and reaction conditions. Flow synthesis achieves high deuterium incorporation within 3 hours due to enhanced mass and heat transfer [6]. Batch base-catalyzed reactions typically require 18-24 hours for complete conversion [5]. Traditional acid-catalyzed methods may need several days to achieve acceptable deuterium incorporation levels [9].

Yield Optimization Strategies

Yield optimization in 1-Bromo-2,4-dinitrobenzene-d3 synthesis involves systematic approaches to maximize product formation while minimizing side reactions and substrate decomposition. Statistical experimental design provides the most effective framework for optimization [10].

Temperature optimization requires balancing reaction rate enhancement with substrate stability. For base-catalyzed systems, optimal temperatures typically range from 20-95 degrees Celsius, with higher temperatures favoring faster deuterium exchange but potentially increasing side reaction rates [5]. Response surface methodology enables identification of optimal temperature ranges that maximize deuterium incorporation while maintaining high chemical yields [11].

Catalyst loading optimization depends on the specific catalytic system employed. For base-catalyzed reactions, triethylamine concentrations of 0.2-0.4 milliliters per 0.1 millimolar substrate provide optimal activity without excessive reagent consumption [5]. Platinum group metal catalysts typically require 5-10 weight percent loading on suitable supports to achieve high activity [2].

Solvent selection significantly impacts both deuterium incorporation and chemical yield. Aprotic solvents such as dimethylformamide, tetrahydrofuran, and acetone provide optimal environments for deuterium exchange while preventing competitive hydrogen exchange [5]. Solvent deuteration level affects the overall deuterium incorporation, with fully deuterated solvents providing the highest isotopic purity [6].

Reagent stoichiometry optimization involves determining optimal deuterium source concentrations. Deuterium oxide concentrations of 10-20 equivalents relative to exchangeable hydrogen atoms typically provide optimal deuterium incorporation without excessive reagent consumption [5]. Higher concentrations may improve isotopic exchange rates but increase costs and purification complexity [6].

Design of experiments approaches enable simultaneous optimization of multiple parameters. Central composite designs with 3-5 factors can identify optimal reaction conditions within 15-30 experiments, significantly reducing optimization time compared to one-factor-at-a-time approaches [10]. Response surface modeling enables prediction of optimal conditions and identification of parameter interactions [11].

Machine learning applications in reaction optimization show promising results for yield improvement. Bayesian optimization algorithms can identify optimal reaction conditions with fewer experiments than traditional approaches, particularly for complex multi-parameter systems [12]. These methods enable prediction of optimal conditions and guide experimental design for maximum efficiency [13].

Deuteration Strategies

Selective Deuteration Methods

Selective deuteration of 1-Bromo-2,4-dinitrobenzene requires methods that preferentially exchange aromatic hydrogen atoms while preserving the bromine substituent and nitro group integrity. The electron-withdrawing nature of both bromine and nitro groups significantly influences the reactivity and selectivity of deuteration processes [5] [2].

Electrophilic aromatic deuteration provides regioselective hydrogen-deuterium exchange at positions ortho and para to electron-donating substituents, but the presence of strong electron-withdrawing groups in 1-bromo-2,4-dinitrobenzene limits this approach [14]. The compound's electron-deficient nature requires specialized conditions or catalytic systems to achieve efficient deuteration [2].

Base-catalyzed deuterium exchange offers superior selectivity for electron-deficient aromatic systems. The mechanism involves deprotonation of aromatic positions followed by reprotonation with deuterium from the solvent or deuterium source [5]. For 1-bromo-2,4-dinitrobenzene, the most acidic hydrogen atoms are those ortho to the nitro groups, making these positions most susceptible to base-catalyzed exchange [5].

Transition metal-catalyzed deuteration provides excellent selectivity through coordinated hydrogen-deuterium exchange mechanisms. Platinum group metals facilitate reversible carbon-hydrogen bond activation, enabling selective deuterium incorporation at specific aromatic positions [2]. The selectivity depends on electronic and steric factors, with electron-deficient positions showing enhanced reactivity in the presence of appropriate catalysts [15].

Microwave-assisted deuteration enhances selectivity through precise temperature control and uniform heating. The method enables selective activation of specific carbon-hydrogen bonds while minimizing side reactions [6]. Flow conditions further improve selectivity by maintaining optimal reaction parameters throughout the process [6].

Position-specific deuteration strategies involve protecting group methodologies or sequential deuteration approaches. However, the substrate's electron-deficient nature and multiple reactive positions make complete selectivity challenging without specialized catalyst systems [2].

Catalyst Systems for Deuterium Exchange

Catalyst systems for deuterium exchange in 1-Bromo-2,4-dinitrobenzene must overcome the substrate's electron-deficient nature while maintaining chemoselectivity toward the aromatic hydrogen atoms. Several catalytic approaches have demonstrated effectiveness for this challenging transformation [15] [2].

Platinum group metal catalysts represent the most versatile systems for aromatic deuteration. Platinum on alumina catalysts facilitate hydrogen-deuterium exchange through reversible carbon-hydrogen bond activation [2]. The mechanism involves oxidative addition of the carbon-hydrogen bond to the metal center, followed by reductive elimination with deuterium incorporation [15]. Palladium and rhodium catalysts offer alternative reactivity profiles, with palladium showing enhanced activity for electron-deficient substrates [2].

Heterogeneous catalyst systems provide practical advantages including easy separation and potential for reuse. Platinum on carbon catalysts operate effectively under hydrogen activation conditions, where hydrogen gas facilitates catalyst activation and promotes deuterium exchange [2]. The catalyst surface provides active sites for carbon-hydrogen bond activation while the support material influences selectivity and stability [15].

Base catalyst systems enable deuterium exchange through acid-base mechanisms. Triethylamine effectively catalyzes deuterium exchange in dinitroaromatic systems at room temperature, with the base abstracting acidic aromatic protons followed by deuteron incorporation from deuterium oxide [5]. Stronger bases such as 1,5-diazobicyclo[4.3.0]non-5-ene extend the methodology to less activated substrates but require elevated temperatures [5].

Lewis acid catalysts enhance deuteration rates through substrate activation. Boron trifluoride complexes with deuterium oxide provide electrophilic activation of aromatic systems, facilitating deuterium incorporation even in electron-deficient substrates [4]. The Lewis acid increases the electrophilicity of the aromatic system, making it more susceptible to deuterium exchange [9].

Electrochemical catalyst systems offer unique advantages for deuterium incorporation. These systems enable precise control of reduction potentials, facilitating selective carbon-halogen bond activation followed by deuterium incorporation [16]. The electrochemical approach can achieve high deuterium incorporation yields exceeding 95 percent with excellent chemoselectivity [16].

Catalyst optimization involves systematic variation of metal loading, support selection, and reaction conditions. Loading studies typically reveal optimal performance at 5-15 weight percent metal content, balancing activity with cost considerations [2]. Support materials including alumina, carbon, and silica influence catalyst dispersion and stability, affecting overall performance [15].

Isotopic Purity Considerations

Isotopic purity represents a critical quality parameter for 1-Bromo-2,4-dinitrobenzene-d3, directly affecting its utility in research applications and analytical studies. High isotopic purity requires careful control of deuterium sources, reaction conditions, and purification methods [8] [17].

Deuterium source purity significantly influences the final isotopic composition. Deuterium oxide with isotopic purity exceeding 99.9 percent deuterium provides the foundation for high-purity products [8]. Lower-grade deuterium sources may contain significant protium content, limiting the achievable deuterium incorporation regardless of reaction efficiency [17].

Exchange equilibrium considerations affect the maximum achievable deuterium incorporation. Complete exchange requires excess deuterium source and conditions that favor the deuterated product [17]. The equilibrium constant for hydrogen-deuterium exchange varies with temperature and solvent, requiring optimization for maximum isotopic purity [18].

Competitive exchange reactions can reduce isotopic purity through back-exchange with residual hydrogen sources. Trace water content in solvents or reagents can cause significant isotopic dilution, emphasizing the importance of anhydrous conditions [8]. Deuterated solvents minimize this issue but increase synthesis costs [17].

Multiple exchange cycles can improve isotopic purity through repeated deuteration steps. Sequential treatment with fresh deuterium sources under optimized conditions enables achievement of higher deuterium incorporation levels [19]. However, each cycle may reduce chemical yield through handling losses and side reactions [8].

Analytical monitoring of isotopic purity requires sensitive techniques capable of distinguishing between deuterated and non-deuterated forms. Nuclear magnetic resonance spectroscopy provides direct measurement of deuterium incorporation through integration of residual hydrogen signals [20]. Mass spectrometry offers complementary information about isotopic distribution and overall purity [8].

Temperature effects on isotopic purity involve equilibrium considerations and kinetic isotope effects. Higher temperatures generally favor more complete exchange but may increase side reaction rates [15]. The kinetic isotope effect typically favors retention of carbon-hydrogen bonds over carbon-deuterium bonds, requiring conditions that overcome this bias [17].

Purification strategies must preserve isotopic purity while removing chemical impurities. Traditional purification methods such as crystallization and chromatography generally maintain isotopic composition [21]. However, some techniques involving hydrogen-containing solvents may cause partial back-exchange, requiring careful method selection [8].

Purification and Isolation Methods

Crystallization Techniques

Crystallization represents the primary purification method for 1-Bromo-2,4-dinitrobenzene-d3, offering excellent purification efficiency while preserving isotopic integrity. The crystallization process exploits solubility differences between the desired product and impurities to achieve high-purity material [22] [23].

Solvent selection for crystallization requires consideration of the compound's solubility profile and deuterium stability. The target compound exhibits limited solubility in polar protic solvents such as water and alcohols, while showing moderate solubility in polar aprotic solvents like acetone and dimethylformamide [1]. Non-polar solvents including hexane and benzene provide poor solubility, making them suitable for anti-solvent crystallization approaches [22].

Temperature-controlled crystallization enables optimization of crystal quality and recovery yield. The compound's solubility increases significantly with temperature, allowing preparation of concentrated hot solutions followed by controlled cooling to induce crystallization [22]. Slow cooling rates typically produce larger, higher-quality crystals with improved purity compared to rapid cooling protocols [23].

Recrystallization procedures involve dissolution of crude material in minimum quantities of hot solvent, followed by filtration to remove insoluble impurities and controlled cooling to precipitate pure crystals [22]. For 1-Bromo-2,4-dinitrobenzene-d3, ethanol or methanol provide effective recrystallization solvents, with recovery yields typically ranging from 70-85 percent [24].

Seeding techniques can improve crystallization consistency and crystal quality. Addition of small quantities of pure seed crystals to supersaturated solutions promotes nucleation and crystal growth [25]. Seeding enables better control over crystal size distribution and can reduce induction times for crystallization [23].

Anti-solvent crystallization offers an alternative approach using solvent mixtures. The compound dissolves in a good solvent such as acetone, followed by gradual addition of an anti-solvent like hexane to induce precipitation [22]. This method provides excellent control over supersaturation levels and can achieve high purification efficiency [23].

Crystallization optimization involves systematic variation of solvent composition, temperature profiles, and supersaturation levels. Design of experiments approaches enable identification of optimal crystallization conditions with minimal experimental effort [22]. Response surface methodology can model the relationships between process parameters and crystal quality metrics [23].

Chromatographic Separation Methods

Chromatographic separation provides high-resolution purification capabilities for 1-Bromo-2,4-dinitrobenzene-d3, enabling removal of closely related impurities and achievement of analytical-grade purity. Multiple chromatographic modes offer complementary separation mechanisms for comprehensive purification [26] [27].

Column chromatography using silica gel represents the most common approach for preparative purification. The normal-phase mechanism separates compounds based on polarity differences, with the moderately polar target compound eluting between non-polar and highly polar impurities [27]. Typical mobile phases include hexane-ethyl acetate mixtures with gradient elution to optimize separation efficiency [26].

High-performance liquid chromatography provides analytical and preparative purification capabilities with superior resolution compared to traditional column methods. Reversed-phase systems using C18 stationary phases and acetonitrile-water mobile phases enable separation of structural isomers and deuterated analogs [27]. Detection using ultraviolet absorption at 254 nanometers provides sensitive monitoring of compound elution [26].

Gas chromatography offers complementary separation for volatile impurities and degradation products. The compound's volatility at elevated temperatures enables gas-phase separation with high efficiency [27]. Temperature-programmed analysis with initial temperatures of 50 degrees Celsius and final temperatures of 250 degrees Celsius provides optimal separation of volatile components [28].

Preparative thin-layer chromatography enables rapid purification of small quantities with visual monitoring of separation progress. Silica gel plates with fluorescent indicators allow direct observation of compound bands under ultraviolet illumination [27]. Solvent systems similar to column chromatography provide effective separation with reduced solvent consumption [26].

Ion-exchange chromatography may be applicable for removing ionic impurities from the neutral target compound. Anion-exchange resins can remove anionic contaminants while allowing the neutral product to pass through unretained [27]. This approach provides complementary purification to adsorption-based methods [26].

Chromatographic method development involves systematic optimization of stationary phase selection, mobile phase composition, and separation conditions. Screening approaches using multiple stationary phases identify the most selective systems for specific impurity profiles [29]. Gradient optimization enables fine-tuning of separation selectivity and analysis time [26].

Quality Control Parameters

Quality control parameters for 1-Bromo-2,4-dinitrobenzene-d3 ensure that the final product meets specifications for purity, isotopic composition, and chemical identity. Comprehensive analytical characterization provides confidence in product quality and suitability for intended applications [30] [31].

Chemical purity determination requires quantitative analysis of the target compound relative to all impurities present. High-performance liquid chromatography with ultraviolet detection provides accurate quantification with detection limits below 0.05 percent for most organic impurities [31]. The method enables identification and quantification of synthetic intermediates, side products, and degradation compounds [32].

Isotopic purity assessment focuses on deuterium incorporation levels and isotopic distribution. Nuclear magnetic resonance spectroscopy provides direct measurement of deuterium content through comparison of deuterated and non-deuterated position integrations [20]. The method can detect deuterium incorporation levels with precision better than 0.1 percent deuterium [33].

Identity confirmation requires multiple orthogonal analytical techniques to verify chemical structure and isotopic composition. Mass spectrometry provides molecular weight confirmation and isotopic pattern analysis [34]. Infrared spectroscopy confirms functional group presence and can detect deuterium incorporation through characteristic bond vibrations [31].

Water content determination is critical due to the compound's hygroscopic nature and potential for hydrogen-deuterium exchange. Karl Fischer titration provides accurate water quantification with detection limits below 0.01 percent [31]. Coulometric Karl Fischer methods offer enhanced sensitivity for trace water analysis [35].

Residual solvent analysis ensures removal of synthetic and purification solvents to acceptable levels. Gas chromatography with headspace sampling provides sensitive detection of volatile organic compounds [31]. Method validation includes determination of detection limits and quantification ranges for common solvents [32].

Melting point analysis provides a simple purity assessment and identity confirmation. Pure 1-Bromo-2,4-dinitrobenzene exhibits a sharp melting point at 71-73 degrees Celsius [1]. Impurities typically broaden the melting range and depress the melting point, providing qualitative purity indication [36].

Stability assessment involves monitoring chemical and isotopic stability under various storage conditions. Accelerated stability studies at elevated temperatures and humidity levels predict long-term stability [35]. Regular analysis of stored samples confirms maintenance of purity and isotopic composition over time [31].

Analytical method validation ensures reliability and accuracy of quality control procedures. Validation parameters include accuracy, precision, linearity, detection limits, and robustness [32]. Inter-laboratory comparisons provide additional confidence in analytical results and method transferability [30].